2-(3-Bromo-5-fluorobenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorobenzyl)pyrrolidine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with pyrrolidine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The process may involve the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced benzyl or pyrrolidine derivatives.
Scientific Research Applications
2-(3-Bromo-5-fluorobenzyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorobenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-fluorobenzyl)pyridine
- 2-(3-Bromo-5-fluorobenzyl)pyrazole
- 2-(3-Bromo-5-fluorobenzyl)imidazole
Uniqueness
2-(3-Bromo-5-fluorobenzyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the specific substitution pattern on the benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13BrFN |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
2-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)7-9)6-11-2-1-3-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
LMPSZTFCTNQHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.